molecular formula C14H15F2N3O3 B10959530 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide

Cat. No.: B10959530
M. Wt: 311.28 g/mol
InChI Key: OPGRSVGJAQKYAO-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoromethoxy, methoxy, and pyrazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzamide core: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,5-dimethyl-1H-pyrazol-4-amine to yield the benzamide intermediate.

    Introduction of the difluoromethoxy group: The benzamide intermediate is then treated with difluoromethyl ether under appropriate conditions to introduce the difluoromethoxy group at the 4-position of the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-formylbenzamide or 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-carboxybenzamide.

    Reduction: Formation of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
  • 4-(trifluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
  • 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxybenzamide

Uniqueness

4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazolyl moiety provides a distinct profile that can be advantageous in specific applications.

Properties

Molecular Formula

C14H15F2N3O3

Molecular Weight

311.28 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(1,5-dimethylpyrazol-4-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H15F2N3O3/c1-8-10(7-17-19(8)2)18-13(20)9-4-5-11(22-14(15)16)12(6-9)21-3/h4-7,14H,1-3H3,(H,18,20)

InChI Key

OPGRSVGJAQKYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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